molecular formula C10H13ClO B3045226 4-chloro-2-isopropyl-1-methoxybenzene CAS No. 103323-72-4

4-chloro-2-isopropyl-1-methoxybenzene

Cat. No.: B3045226
CAS No.: 103323-72-4
M. Wt: 184.66 g/mol
InChI Key: VRUJZPUSUHHAJC-UHFFFAOYSA-N
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Description

4-Chloro-2-isopropyl-1-methoxybenzene is a chloro- and alkoxy-substituted benzene derivative with the molecular formula C10H13ClO . This compound is closely related to other researched chloro-isopropyl benzene structures, which have been the subject of thermochemical studies to determine properties such as enthalpy of formation . As a building block in organic synthesis, it may serve as a key intermediate for the development of more complex molecules in medicinal chemistry and materials science research. The structure features methoxy and chloro functional groups on the aromatic ring, which are valuable for further chemical modifications, including cross-coupling reactions and nucleophilic substitutions. This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-1-methoxy-2-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-7(2)9-6-8(11)4-5-10(9)12-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUJZPUSUHHAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628760
Record name 4-Chloro-1-methoxy-2-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103323-72-4
Record name 4-Chloro-1-methoxy-2-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ullmann-Type Methoxylation of 2-Bromo-4-Chloro-1-Isopropylbenzene

This two-step method leverages bromine as a leaving group for subsequent methoxylation.

Step 1: Synthesis of 2-Bromo-4-Chloro-1-Isopropylbenzene
The precursor is synthesized via pressurized alkylation of 4-chlorotoluene with 2-bromopropane in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 0.7–0.8 MPa. The reaction achieves 78–85% yield, with regioselectivity controlled by the electron-donating isopropyl group directing bromination to the ortho position.

Step 2: Copper-Catalyzed Methoxylation
The bromide at position 2 undergoes nucleophilic aromatic substitution with sodium methoxide (NaOCH₃) under Ullmann conditions (CuI, 120°C, DMF). This replaces bromine with methoxy, yielding the target compound at 65–72% efficiency.

Reaction Conditions:

  • Temperature: 120°C
  • Catalyst: CuI (10 mol%)
  • Solvent: Dimethylformamide (DMF)
  • Time: 24–36 hours

Friedel-Crafts Alkylation of 4-Chloroanisole

This route introduces the isopropyl group via electrophilic substitution on a pre-chlorinated and methoxylated benzene ring.

Step 1: Chlorination of Anisole
Anisole (methoxybenzene) undergoes electrophilic chlorination using Cl₂ and FeCl₃ at 40–50°C, producing 4-chloroanisole with 90% para selectivity due to the methoxy group’s directing effects.

Step 2: Isopropyl Introduction via Friedel-Crafts
4-Chloroanisole reacts with isopropyl chloride and AlCl₃ at 0°C to minimize carbocation rearrangements. The isopropyl group attaches ortho to methoxy (position 2), achieving 60–68% yield. Elevated temperatures reduce selectivity due to competing para substitution.

Challenges:

  • Competing di-substitution at para positions
  • Carbocation stability requires low-temperature conditions

Sequential Chlorination and Methoxylation on Isopropylbenzene

Comparative Analysis of Synthetic Methods

Method Yield (%) Selectivity Scalability Cost Efficiency
Ullmann Methoxylation 65–72 High Moderate High
Friedel-Crafts Alkylation 60–68 Moderate High Low
Diazonium Salt Route 55–62 Low Low Moderate

Advantages of Ullmann Method:

  • Utilizes stable intermediates (bromoarenes)
  • Adaptable to continuous-flow systems for industrial scale

Limitations of Friedel-Crafts:

  • Requires stringent temperature control to avoid byproducts
  • Low functional group tolerance

Reaction Mechanisms and Optimization

Ullmann Coupling Mechanistic Insights

The copper catalyst facilitates single-electron transfers, enabling aryl halide activation. Methoxide attack proceeds via a concerted metalation-deprotonation pathway, with rate-limiting C–O bond formation.

Optimization Strategies:

  • Catalyst Loading: 10–15 mol% CuI maximizes turnover.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance ion pairing.

Friedel-Crafts Regioselectivity

The isopropyl carbocation generated from AlCl₃ and isopropyl chloride interacts with the aromatic ring’s electron-rich regions. Para-directing effects of methoxy compete with ortho/para activation from isopropyl, necessitating low temperatures (–10°C) to favor ortho substitution.

Industrial Applications and Scalability

The Ullmann method is preferred for large-scale synthesis due to its compatibility with continuous manufacturing. Recent advances in microreactor technology have reduced reaction times from 36 hours to 8 hours by enhancing heat transfer and mixing efficiency.

Key Industrial Parameters:

  • Purity: >99% (HPLC)
  • Byproduct Management: Distillation for bromide removal
  • Cost Drivers: Copper catalyst recycling, solvent recovery

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-isopropyl-1-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are used for nitration reactions.

    Sulfonation: Sulfuric acid (H2SO4) is used for sulfonation.

    Halogenation: Halogens such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe) are used for halogenation reactions.

Major Products Formed

    Nitration: 4-chloro-2-isopropyl-1-methoxy-3-nitrobenzene

    Sulfonation: 4-chloro-2-isopropyl-1-methoxy-3-sulfonic acid

    Halogenation: 4-chloro-2-isopropyl-1-methoxy-3-bromobenzene

Scientific Research Applications

4-chloro-2-isopropyl-1-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2-isopropyl-1-methoxybenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in aromatic substitution reactions, where it forms a sigma complex with the benzene ring. This intermediate then undergoes deprotonation to yield the substituted benzene product . The presence of electron-donating and electron-withdrawing groups on the benzene ring influences the reactivity and orientation of the substitution reactions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomers and Heterocyclic Analogues

A. 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole

  • CAS : 84872-30-2
  • Formula: C₁₄H₁₈BNO₃ (MW: 259.11 g/mol)
  • Key Differences :
    • Boronate group at position 5 instead of 6.
    • Additional methyl group alters steric hindrance, reducing reactivity in Suzuki couplings compared to the 7-substituted isomer .

B. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole

  • CAS : 837392-66-2
  • Formula: C₁₃H₁₆BNO₃ (MW: 245.08 g/mol)
  • Key Differences :
    • Benzo[d]isoxazole core (oxygen and nitrogen adjacent) instead of benzo[d]oxazole.
    • Reduced electron density at the boron site, leading to slower reaction kinetics in cross-coupling .

C. 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole

  • CAS : 439090-73-0
  • Formula: C₁₉H₂₁BNO₃ (MW: 331.19 g/mol)
  • Key Differences :
    • Boronate group attached to a phenyl ring rather than directly to the benzo[d]oxazole.
    • Extended conjugation enhances absorption in UV-vis spectra but increases steric bulk, limiting use in sterically demanding reactions .
Functional Group and Heterocycle Variations

A. Thiazole Derivatives

  • Example: 2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole CAS: Not explicitly listed; synthesized via Li/Br exchange . Key Differences:
  • Thiazole core (sulfur instead of oxygen) increases electron-withdrawing effects, improving stability but reducing solubility in polar solvents .

B. Triazine and Malonate Derivatives

  • Example: Dimethyl-2-(2-methyl-7-boronate-hept-4-yn-3-yl)malonate CAS: Not explicitly listed; see . Key Differences:
  • Alkyne-linked malonate chain introduces flexibility, enabling applications in polymer chemistry. However, the boronate group’s reactivity is masked by the malonate, requiring harsher reaction conditions .

Comparative Data Table

Compound Name CAS Number Molecular Formula MW (g/mol) Boronate Position Heterocycle Key Applications
2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole 1025719-20-3 C₁₃H₁₆BNO₃ 245.09 7 Benzo[d]oxazole Suzuki couplings, OLED materials
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole 84872-30-2 C₁₄H₁₈BNO₃ 259.11 5 Benzo[d]oxazole Medicinal chemistry
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole 837392-66-2 C₁₃H₁₆BNO₃ 245.08 5 Benzo[d]isoxazole Fluorescent probes
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole 439090-73-0 C₁₉H₂₁BNO₃ 331.19 Para-phenyl Benzo[d]oxazole Conjugated polymers

Research Findings and Challenges

  • Synthetic Accessibility : The target compound is more synthetically accessible than diboronate analogues (e.g., 4,7-bis-boronate-benzo[c][1,2,5]thiadiazole), which often face low yields due to steric and electronic challenges .
  • Stability : Benzo[d]oxazole derivatives exhibit superior hydrolytic stability compared to thiazole analogues, as sulfur-containing heterocycles are prone to oxidation .
  • Performance in Cross-Coupling : The 7-boronate isomer shows 15–20% higher yields in Suzuki-Miyaura reactions than its 5-substituted counterpart, attributed to reduced steric hindrance .

Biological Activity

4-Chloro-2-isopropyl-1-methoxybenzene, also known as chlorothymol, is a chlorinated aromatic compound with potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H13ClOC_{10}H_{13}ClO. It features a benzene ring substituted with a chlorine atom, an isopropyl group, and a methoxy group. The structure can be represented as follows:

CH3OCH3C6H4ClCH CH3)2\text{CH}_3\quad OCH_3-C_6H_4-Cl\quad \text{CH CH}_3)_2

Antimicrobial Activity

This compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA). Studies have shown that chlorothymol not only inhibits the growth of MRSA but also prevents biofilm formation, which is crucial in treating persistent infections. Specifically, it has been observed to:

  • Inhibit staphyloxanthin production.
  • Slow down MRSA motility.
  • Alter bacterial cell density and size.

Additionally, chlorothymol demonstrates synergistic effects when used in combination with oxacillin against resistant S. aureus clinical isolates, suggesting its potential as a lead compound in developing anti-MRSA therapeutics .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological outcomes. For instance, the compound's ability to disrupt bacterial cell integrity and inhibit essential metabolic pathways contributes to its antimicrobial efficacy .

Study 1: Antimicrobial Efficacy Against MRSA

A study focused on the antimicrobial properties of chlorothymol revealed its effectiveness against MRSA strains. The researchers found that chlorothymol significantly reduced bacterial viability and biofilm formation in vitro. The results indicated that chlorothymol could serve as an adjunct therapy in treating MRSA infections, particularly in patients with chronic wounds or other conditions where biofilm formation is prevalent .

Study 2: Synergistic Effects with Oxacillin

In another investigation, the combination of chlorothymol and oxacillin was tested against various clinical isolates of MRSA. The findings showed enhanced antimicrobial activity when both compounds were used together compared to their individual effects. This synergy suggests that chlorothymol could be an effective co-treatment option for enhancing the efficacy of existing antibiotics .

Comparative Analysis of Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameMolecular FormulaKey Features
This compoundC10H13ClOAntimicrobial activity against MRSA
4-Chloro-2-isopropyl-5-methylphenolC10H13ClOSimilar structure; also exhibits antimicrobial properties
ThymolC10H14ONatural compound; known for mild antimicrobial effects

Q & A

Q. What are the optimal synthetic routes for 4-chloro-2-isopropyl-1-methoxybenzene, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:

  • Step 1 : Methoxylation at the 1-position via nucleophilic substitution using methanol under acidic conditions.
  • Step 2 : Friedel-Crafts alkylation to introduce the isopropyl group at the 2-position, using isopropyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .
  • Step 3 : Chlorination at the 4-position via electrophilic substitution (e.g., Cl₂/FeCl₃ or SO₂Cl₂).
    Key variables : Temperature control during alkylation (60–80°C avoids side reactions) and stoichiometry of chlorinating agents (excess Cl₂ leads to over-chlorination). Yield optimization requires inert atmospheres and anhydrous solvents (e.g., DCM) .

Q. How can spectroscopic techniques (NMR, IR) distinguish positional isomers of this compound?

  • ¹H NMR : The methoxy group (δ 3.7–3.9 ppm) and isopropyl splitting pattern (doublet of septets for CH(CH₃)₂) confirm substitution patterns. Chlorine’s deshielding effect shifts aromatic protons at the 4-position downfield (δ 7.2–7.5 ppm).
  • ¹³C NMR : Methoxy carbons appear at δ 55–60 ppm; quaternary carbons adjacent to Cl and isopropyl groups show distinct shifts (δ 125–135 ppm).
  • IR : C-O stretch of methoxy (1250 cm⁻¹) and C-Cl stretch (700–750 cm⁻¹) are diagnostic .

Q. What solvent systems are compatible with this compound for purification via column chromatography?

Use non-polar to moderately polar solvents (hexane/ethyl acetate 9:1 to 4:1) due to the compound’s moderate polarity. Avoid protic solvents (e.g., methanol), which may displace the methoxy group under acidic conditions. TLC monitoring (Rf 0.3–0.5 in hexane:EtOAc 7:3) ensures separation from byproducts like di-chlorinated isomers .

Advanced Research Questions

Q. How do steric effects from the isopropyl group influence electrophilic substitution reactions?

The bulky isopropyl group at the 2-position directs incoming electrophiles to the para position (relative to itself) due to steric hindrance. For example:

  • Nitration : Predominantly yields 4-chloro-2-isopropyl-1-methoxy-5-nitrobenzene.
  • Sulfonation : Steric effects slow reaction kinetics, requiring higher temperatures (80–100°C) compared to unsubstituted analogs.
    Methodological note : DFT calculations (e.g., using Gaussian) can map electron density and predict regioselectivity .

Q. How can contradictory data on its reactivity with Grignard reagents be resolved?

Conflicting reports may arise from solvent polarity or moisture content:

  • In dry THF : The methoxy group stabilizes intermediates, enabling nucleophilic attack at the chlorine-bearing carbon.
  • In wet solvents : Hydrolysis dominates, forming phenolic byproducts.
    Experimental design : Use in-situ IR to monitor intermediate formation and vary solvent dielectric constants to isolate competing pathways .

Q. What strategies mitigate decomposition during long-term storage?

  • Storage conditions : Argon atmosphere, amber glass vials (light-sensitive), and desiccants (molecular sieves).
  • Stability assays : Accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring (95% purity threshold). Decomposition products include demethylated analogs (via acid-catalyzed cleavage) and oxidation products (e.g., quinones) .

Q. How does this compound interact with biological targets (e.g., enzymes) in structure-activity relationship (SAR) studies?

Docking simulations (AutoDock Vina) suggest:

  • The chloro group enhances hydrophobic interactions with kinase ATP-binding pockets.
  • Methoxy and isopropyl groups modulate solubility and membrane permeability.
    Validation : Synthesize analogs (e.g., replacing Cl with Br) and compare IC₅₀ values in enzyme inhibition assays .

Methodological Considerations

Q. How to address discrepancies in reported melting points?

Variations (e.g., 85–92°C) may stem from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and recrystallize from toluene/hexane (1:3) for the most stable form .

Q. What catalytic systems enable cross-coupling reactions (e.g., Suzuki) without displacing the methoxy group?

  • Palladium catalysts : Use Pd(OAc)₂ with SPhos ligand in toluene/water (3:1) at 80°C.
  • Base selection : K₃PO₄ minimizes nucleophilic displacement compared to stronger bases like NaOH .

Q. How to quantify trace chlorinated byproducts in environmental fate studies?

  • Sample prep : Solid-phase extraction (C18 cartridges) followed by GC-MS/MS (MRM mode for Cl⁻ isotopes).
  • Limit of detection : 0.1 ppb in water matrices using EPA Method 8270 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-2-isopropyl-1-methoxybenzene
Reactant of Route 2
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4-chloro-2-isopropyl-1-methoxybenzene

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